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(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

EGFR inhibition anticancer kinase inhibitor

The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (CAS 1428378-45-3) belongs to the class of pyrazole-quinoline-pyridine hybrids, a molecular framework designed through molecular hybridization to combine pharmacophoric elements of three privileged heterocyclic scaffolds. This hybrid class was reported by Sangani et al.

Molecular Formula C18H16N4O
Molecular Weight 304.353
CAS No. 1428378-45-3
Cat. No. B2815446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
CAS1428378-45-3
Molecular FormulaC18H16N4O
Molecular Weight304.353
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=N4
InChIInChI=1S/C18H16N4O/c23-18(21-11-3-6-14-5-1-2-7-17(14)21)16-13-15(8-10-19-16)22-12-4-9-20-22/h1-2,4-5,7-10,12-13H,3,6,11H2
InChIKeyVYFVQVKIRMJHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (CAS 1428378-45-3) – A Pyrazole-Quinoline-Pyridine Hybrid Scaffold


The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (CAS 1428378-45-3) belongs to the class of pyrazole-quinoline-pyridine hybrids, a molecular framework designed through molecular hybridization to combine pharmacophoric elements of three privileged heterocyclic scaffolds [1]. This hybrid class was reported by Sangani et al. (2014) as a new series of compounds demonstrating dual antibacterial and anticancer activities, with enzyme inhibitory profiling against β-ketoacyl-acyl carrier protein synthase III (FabH) and epidermal growth factor receptor (EGFR) kinase [1]. The compound represents a specific substitution pattern within this series, featuring a pyrazolyl-pyridine core linked via a methanone bridge to a 3,4-dihydroquinoline moiety, offering a defined chemical identity for reproducible pharmacological studies.

EGFR / FabH dual-target scaffold class
Defined substitution pattern for SAR campaigns
Hybrid framework for antimicrobial and anticancer screening

Why Generic Substitution Is Inadvisable for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone Procurement


Within the pyrazole-quinoline-pyridine hybrid series, minor structural variations produce pronounced shifts in enzyme selectivity and target potency. Compounds in this class differ in which heterocyclic ring bears the key substituents, leading to divergent inhibitory profiles against EGFR versus FabH [1]. For instance, certain analogs preferentially inhibit FabH with micromolar IC50 values, while others achieve sub-micromolar EGFR inhibition [1]. The dihydroquinoline component in the target compound confers a partially saturated ring system distinct from fully aromatic quinoline analogs, potentially altering molecular flexibility, binding pose, and pharmacokinetic properties. Therefore, substituting this compound with a structurally similar analog without understanding these structure-activity relationship (SAR) distinctions risks invalidating comparative biological datasets and compromising experimental reproducibility.

Substitution pattern shifts EGFR vs FabH selectivity profile
Dihydroquinoline ring alters binding pose and flexibility compared to fully aromatic quinoline analogs
SAR distinctions within the series may compromise comparative biological datasets

Quantitative Differentiation Evidence for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone


EGFR Kinase Inhibition: Sub-Micromolar Potency Within the Pyrazole-Quinoline-Pyridine Hybrid Series

Within the pyrazole-quinoline-pyridine hybrid series reported by Sangani et al., the most potent EGFR inhibitor, compound 7k, demonstrated an IC50 of 0.51 ± 0.05 μM, establishing a benchmark for EGFR-targeted activity in this scaffold class [1]. The target compound, (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, shares the core pyrazole-quinoline-pyridine architecture and serves as a structural analog within this series. While direct EGFR IC50 data for the target compound itself is not available in the published literature, its membership in this series places it within a class where EGFR inhibition at sub-micromolar concentrations has been demonstrated for close structural relatives [1].

EGFR Inhibition (Series Benchmark)
Class-level inference
0.51 ± 0.05 μM (IC50)
Supports EGFR kinase research context for the series
Direct activity data for the target compound not reported
EGFR inhibition anticancer kinase inhibitor pyrazole-quinoline-pyridine hybrid

FabH Enzyme Inhibition: Differential Selectivity Compared to EGFR in Hybrid Series

The pyrazole-quinoline-pyridine hybrid series also demonstrated FabH inhibitory activity, with compound 7b achieving the most potent inhibition at an IC50 of 3.1 μM [1]. This contrasts with the sub-micromolar EGFR inhibition observed for compound 7k (IC50 = 0.51 μM), highlighting a selectivity window of approximately 6-fold within the series depending on substitution pattern [1]. The target compound, with its specific substitution pattern (pyrazolyl-pyridine linked to dihydroquinoline via methanone), represents a distinct combination that may favor one target over the other based on SAR trends observed in the series.

FabH vs EGFR Selectivity
Class-level inference
FabH IC50
3.1 μM (7b)
vs EGFR IC50
0.51 μM (7k)
Selectivity varies with substitution pattern; target compound profile unknown
Approximately 6-fold selectivity window observed in series
FabH inhibition antibacterial enzyme selectivity pyrazole-quinoline-pyridine hybrid

Molecular Docking: Binding Mode Differentiation Within the EGFR Active Site

In molecular modeling studies, compound 7k was docked into the EGFR active pocket, forming three hydrogen bonds and one π-cation interaction with a calculated minimum binding energy (ΔGb) of -54.6913 kcal/mol [1]. By comparison, compound 7b bound to the FabH active site with different interaction patterns (hydrogen bond and π-sigma interactions) and a less favorable binding energy of -45.9125 kcal/mol [1]. The target compound, possessing a dihydroquinoline moiety with different conformational flexibility compared to the fully aromatic quinoline in compound 7k, may exhibit distinct binding interactions that cannot be inferred from data on fully aromatic analogs.

EGFR vs FabH Binding Energy
Class-level inference
EGFR ΔGb
-54.69 kcal/mol
vs FabH ΔGb
-45.91 kcal/mol
Binding mode depends on ring saturation and target enzyme
Dihydroquinoline may alter interaction profile compared to aromatic analogs
molecular docking EGFR binding mode hydrogen bonding binding energy

Broad-Spectrum Antibacterial Activity: Class-Level Evidence Supporting Procurement for Antimicrobial Screening

The majority of compounds in the Sangani et al. pyrazole-quinoline-pyridine hybrid series demonstrated effective antibacterial activity against the tested bacterial strains in vitro [1]. While specific minimum inhibitory concentration (MIC) values for the target compound are not reported, the series as a whole exhibited activity against both Gram-positive and Gram-negative strains, supporting the potential utility of this compound class in antimicrobial drug discovery pipelines [1]. Comparative activity data from the series can inform expectations for this compound's antibacterial profile.

Antibacterial Activity
Supporting evidence
Majority of series active against Gram-positive and Gram-negative strains
Class-level support for antimicrobial screening inclusion
Specific MIC data not available; requires post-procurement confirmation
antibacterial antimicrobial screening gram-positive gram-negative

Recommended Research and Industrial Application Scenarios for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone


EGFR Kinase Inhibitor Lead Discovery and SAR Expansion

Based on the sub-micromolar EGFR inhibitory activity demonstrated by close structural analogs (e.g., compound 7k, IC50 = 0.51 μM) within the pyrazole-quinoline-pyridine hybrid series [1], this compound is suitable for use as a starting scaffold in EGFR-targeted anticancer drug discovery. The dihydroquinoline moiety offers a point of structural diversification for generating SAR datasets comparing partially saturated versus aromatic quinoline systems in kinase inhibition.

FabH-Targeted Antibacterial Probe Development

The FabH inhibitory activity observed in the series (compound 7b, IC50 = 3.1 μM) supports the application of this compound in antibacterial probe development targeting the bacterial fatty acid biosynthesis pathway [1]. Given the differential selectivity between FabH and EGFR within the series, this compound can serve as a tool to investigate selectivity determinants in FabH-targeted antibacterial agents.

Molecular Docking and Computational Chemistry Studies

The docking analysis of related compounds shows distinct binding modes to EGFR (ΔGb = -54.6913 kcal/mol for compound 7k) and FabH (ΔGb = -45.9125 kcal/mol for compound 7b) [1]. The target compound, with its unique dihydroquinoline-methanone-pyrazolyl-pyridine architecture, provides a valuable structural variation for computational chemists investigating the impact of ring saturation state on binding energy and pose prediction accuracy in kinase and synthase active sites.

Antimicrobial Screening Library Expansion

The broad-spectrum antibacterial activity reported for the pyrazole-quinoline-pyridine hybrid class [1] supports the procurement of this compound for inclusion in phenotypic antimicrobial screening libraries. Its structural distinctiveness from traditional quinoline and pyrazole antibiotics makes it suitable for identifying novel mechanisms of action in whole-cell bacterial assays.

Application
Selection Property
Validation Focus
EGFR kinase lead identification
Pyrazole-quinoline-pyridine hybrid scaffold with class-level EGFR inhibition
Confirm EGFR potency and selectivity profile
FabH-targeted antibacterial probe studies
Series-level FabH inhibitory activity and dual-target potential
Verify FabH inhibition and selectivity over EGFR
Computational docking and SAR modeling
Dihydroquinoline-containing scaffold with distinct binding pose characteristics
Validate binding mode predictions and ring saturation effects
Phenotypic antimicrobial screening
Broad-spectrum antibacterial activity reported for the hybrid series
Determine MIC values and spectrum against target strains
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